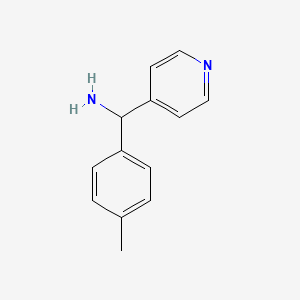

C-Pyridin-4-yl-C-p-tolyl-methylamine

Description

C-Pyridin-4-yl-C-p-tolyl-methylamine is a tertiary amine characterized by a central methylamine group bound to two aromatic substituents: a pyridin-4-yl (4-pyridyl) ring and a p-tolyl (para-methylphenyl) group. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

For instance, intermediates like 3-Acetylamino-4-methyl pyridine and derivatives such as (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine highlight the importance of stereochemistry and substitution patterns in modulating reactivity and biological activity .

Properties

CAS No. |

889940-04-9 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(4-methylphenyl)-pyridin-4-ylmethanamine |

InChI |

InChI=1S/C13H14N2/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h2-9,13H,14H2,1H3 |

InChI Key |

AYXZNLMVLLGRKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Halogenated Pyridine Intermediate

A common starting material is 3-bromo-4-methylpyridine (or its analogs), which can be prepared by known methods cited in patents such as U.S. Patents 7,456,192 and 5,733,912. This intermediate is crucial for subsequent nucleophilic substitution reactions.

Reaction with Benzyl Halide

The halogenated pyridine is treated with a benzyl halide derivative, such as benzyl chloride, benzyl bromide, or benzyl iodide, to form a compound where the pyridine ring is linked to the p-tolylmethyl group. This step is typically conducted in solvents like toluene, acetone, dichloromethane, tetrahydrofuran, or ethanol. The reaction temperature is maintained up to the reflux temperature of the solvent, with reaction times ranging from 2 to 30 hours.

Amination with Methylamine

The benzylated intermediate is then reacted with methylamine, often in the presence of catalysts such as cuprous oxide, copper powder, cuprous iodide, or cuprous bromide, to introduce the methylamine functionality. Methylamine can be used as an aqueous or methanolic solution. Solvents for this step include methanol, ethanol, or propanol. The reaction is conducted in a pressure vessel at temperatures up to 100°C for 2 to 30 hours.

Reduction Step

The resulting aminated compound is reduced using reducing agents like sodium borohydride or potassium borohydride in solvents such as methanol, ethanol, propanol, or water to yield the final C-Pyridin-4-yl-C-p-tolyl-methylamine product.

Workup and Purification

Isolation of the product involves cooling, decantation, filtration, concentration, chromatography, distillation, evaporation, or centrifugation. Drying of the product mixture is also standard.

Representative Synthetic Route and Reaction Conditions

| Step | Reactants & Reagents | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| 1 | 3-bromo-4-methylpyridine + Benzyl halide (e.g., benzyl chloride) | Toluene, acetone, DCM, THF, ethanol | Reflux temperature, 2–30 h | Formation of benzylated pyridine intermediate |

| 2 | Benzylated intermediate + Methylamine + Catalyst (e.g., Cu2O) | Methanol, ethanol, propanol | 100°C, pressure vessel, 2–30 h | Amination step introducing methylamine group |

| 3 | Aminated intermediate + NaBH4 or KBH4 | Methanol, ethanol, propanol, water | Room temperature | Reduction to final amine product |

| 4 | Workup | Various | Cooling, filtration, chromatography | Isolation and purification |

DCM = dichloromethane; THF = tetrahydrofuran

Research Findings and Optimization

The process described in patent US9481679B2 emphasizes the use of less expensive reagents and fewer reaction steps, improving economic and environmental aspects of the synthesis.

Catalyst selection (copper-based catalysts) significantly influences the efficiency of the amination step, with cuprous oxide and related catalysts providing good yields.

Solvent choice impacts reaction rates and product purities; methanol and ethanol are preferred for amination and reduction steps due to their polarity and ability to dissolve reagents and intermediates.

Reaction times and temperatures are optimized to balance conversion rates and minimize side reactions; typical reaction times range from 2 to 30 hours, with temperatures up to 100°C under pressure for amination.

Purification methods such as chromatography and crystallization are crucial for obtaining high-purity final products suitable for further application or study.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Starting Material | 3-bromo-4-methylpyridine | Cost and availability influence process |

| Benzyl Halide Type | Benzyl chloride, bromide, or iodide | Reactivity and selectivity |

| Solvents | Toluene, acetone, DCM, THF, ethanol | Solubility and reaction kinetics |

| Catalysts | Cuprous oxide, copper powder, cuprous iodide/bromide | Enhance amination yield and rate |

| Reaction Temperature | Room temp to reflux (up to 100°C under pressure) | Controls reaction speed and side products |

| Reaction Time | 2 to 30 hours | Conversion efficiency |

| Reducing Agents | Sodium borohydride, potassium borohydride | Completes reduction to amine |

Chemical Reactions Analysis

Types of Reactions

C-Pyridin-4-yl-C-p-tolyl-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

C-Pyridin-4-yl-C-p-tolyl-methylamine is used in a variety of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a ligand in binding studies.

Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of C-Pyridin-4-yl-C-p-tolyl-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key properties of C-Pyridin-4-yl-C-p-tolyl-methylamine with structurally related compounds:

Key Observations:

- Stereochemical Complexity : Unlike the patent-described (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, which requires resolution via chiral acids, the target compound lacks stereocenters, simplifying synthesis .

- Functional Group Utility : Analogues like 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine demonstrate the role of protective groups (e.g., silyl ethers) in stabilizing reactive intermediates, a strategy applicable to modifying the target compound .

Pharmacological and Industrial Relevance

- Drug Discovery : Pyridinyl-methylamines are common in kinase inhibitors and neurotransmitter analogs. The p-tolyl group may enhance binding to hydrophobic enzyme pockets, as seen in tyrosine kinase inhibitors .

- Material Science : Aromatic amines serve as ligands in catalysis. The electron-rich pyridine ring in the target compound could coordinate transition metals, analogous to silyl-protected pyrrolidinyl derivatives in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.